molecular formula C19H16BrClN2O3S B13379728 (5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one

Cat. No.: B13379728
M. Wt: 467.8 g/mol
InChI Key: ODOMCTZRMCXJLP-SXGWCWSVSA-N
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Description

5-(3-bromo-4,5-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its complex structure, which includes bromine, chlorine, and methoxy functional groups

Properties

Molecular Formula

C19H16BrClN2O3S

Molecular Weight

467.8 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16BrClN2O3S/c1-10-13(21)5-4-6-14(10)22-19-23-18(24)16(27-19)9-11-7-12(20)17(26-3)15(8-11)25-2/h4-9H,1-3H3,(H,22,23,24)/b16-9-

InChI Key

ODOMCTZRMCXJLP-SXGWCWSVSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)OC)OC)/S2

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OC)OC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-4,5-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.

    Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with 3-chloro-2-methylphenyl isothiocyanate to form the thiazolidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and reduce production costs. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromo-4,5-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Compounds with substituted functional groups in place of bromine or chlorine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-bromo-4,5-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3,5-dimethoxybenzaldehyde: A related compound used in the synthesis of various organic molecules.

    3-chloro-2-methylphenyl isothiocyanate: A precursor used in the synthesis of thiazolidinone derivatives.

Uniqueness

5-(3-bromo-4,5-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its structural complexity and reactivity make it a valuable compound for research and development.

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